molecular formula C14H23NO3 B12698939 Octyl 2-cyano-3-ethoxy-2-propenoate CAS No. 64845-29-0

Octyl 2-cyano-3-ethoxy-2-propenoate

Cat. No.: B12698939
CAS No.: 64845-29-0
M. Wt: 253.34 g/mol
InChI Key: INVKMHYTHYOYJS-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 2-cyano-3-ethoxy-2-propenoate: is a chemical compound with the molecular formula C13H19NO3. It is an ester derived from 2-cyano-3-ethoxy-2-propenoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-ethoxy-2-propenoate typically involves the esterification of 2-cyano-3-ethoxy-2-propenoic acid with octanol. This reaction is catalyzed by an acid, such as p-toluene sulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: Octyl 2-cyano-3-ethoxy-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octyl 2-cyano-3-ethoxy-2-propenoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds through reactions such as Michael addition and Knoevenagel condensation .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It also serves as a model substrate for investigating the activity of esterases and lipases .

Medicine: Its ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner .

Industry: In the industrial sector, this compound is used in the formulation of adhesives, coatings, and polymers. Its ability to undergo polymerization reactions makes it valuable in the production of specialty materials .

Mechanism of Action

The mechanism of action of Octyl 2-cyano-3-ethoxy-2-propenoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of 2-cyano-3-ethoxy-2-propenoic acid and octanol. The cyano group can undergo further chemical transformations, such as reduction to an amine, which can interact with biological targets .

Comparison with Similar Compounds

Uniqueness: Octyl 2-cyano-3-ethoxy-2-propenoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interactions with biological systems .

Properties

CAS No.

64845-29-0

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

octyl (E)-2-cyano-3-ethoxyprop-2-enoate

InChI

InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-18-14(16)13(11-15)12-17-4-2/h12H,3-10H2,1-2H3/b13-12+

InChI Key

INVKMHYTHYOYJS-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCOC(=O)/C(=C/OCC)/C#N

Canonical SMILES

CCCCCCCCOC(=O)C(=COCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.